6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 918330-52-6) is a synthetic small molecule belonging to the 3,4-dihydroisoquinolin-1(2H)-one (dq) heterocyclic class—a privileged scaffold extensively utilized in medicinal chemistry for developing inhibitors of PARP enzymes, protein methyltransferases, and various kinases. The compound bears a 2,4-difluoroaniline moiety at the C-6 position of the dq core, yielding a molecular formula of C₁₅H₁₂F₂N₂O with a molecular weight of 274.26 g/mol, a calculated LogP of 3.40, and a polar surface area (PSA) of 41.13 Ų.

Molecular Formula C15H12F2N2O
Molecular Weight 274.26 g/mol
CAS No. 918330-52-6
Cat. No. B12618910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one
CAS918330-52-6
Molecular FormulaC15H12F2N2O
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=C(C=C2)NC3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H12F2N2O/c16-10-1-4-14(13(17)8-10)19-11-2-3-12-9(7-11)5-6-18-15(12)20/h1-4,7-8,19H,5-6H2,(H,18,20)
InChIKeyZDMUSARKQGCUJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 918330-52-6): Procurement-Relevant Physicochemical and Scaffold Characterization


6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 918330-52-6) is a synthetic small molecule belonging to the 3,4-dihydroisoquinolin-1(2H)-one (dq) heterocyclic class—a privileged scaffold extensively utilized in medicinal chemistry for developing inhibitors of PARP enzymes, protein methyltransferases, and various kinases [1][2]. The compound bears a 2,4-difluoroaniline moiety at the C-6 position of the dq core, yielding a molecular formula of C₁₅H₁₂F₂N₂O with a molecular weight of 274.26 g/mol, a calculated LogP of 3.40, and a polar surface area (PSA) of 41.13 Ų . These physicochemical parameters position the compound within favorable drug-like property space (Lipinski Rule of Five compliant) while the dual-fluorination pattern on the anilino substituent is expected to modulate both metabolic stability and target-binding interactions relative to non-fluorinated or mono-fluorinated analogs [1][3].

Why Generic 3,4-Dihydroisoquinolin-1(2H)-one Analogs Cannot Replace 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 918330-52-6) in Focused Screening Campaigns


The 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to both the position and electronic character of aryl substituents. Published SAR studies on the dq scaffold demonstrate that C-6 aryl modifications directly control selectivity profiles across PARP family members: a pyridinyl substituent at C-6 conferred 29-fold selectivity for PARP10 over PARP11 (IC₅₀ 1.8 μM vs. 51.7 μM), while the unsubstituted parent scaffold (dq, 1) showed only micromolar potency with IC₅₀ values of approximately 70 μM against PARP10 [1][2]. The 2,4-difluoroanilino substitution in CAS 918330-52-6 introduces a dual-fluorine pattern that alters both the electron density on the aniline ring (σₘ for F = +0.34) and the lipophilicity (ΔLogP ≈ +0.9 vs. non-fluorinated anilino analog), which are critical determinants of target engagement and metabolic stability [3]. Consequently, substituting this compound with the unsubstituted scaffold, a mono-fluorinated variant, or a C-7 substituted analog would predictably yield divergent potency, selectivity, and ADME profiles, undermining the reproducibility of structure-based drug discovery campaigns reliant on this specific chemotype [1].

Quantitative Differentiation Evidence for 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 918330-52-6) vs. Closest Analogs and In-Class Candidates


Lipophilicity Differentiation: LogP Advantage of the 2,4-Difluoroanilino Substituent Over the Unsubstituted dq Scaffold

The target compound exhibits a calculated LogP of 3.40, compared to a LogP of 0.79–1.30 for the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one parent scaffold (CAS 1196-38-9) . This ~2.1–2.6 LogP unit increase is driven by the lipophilic 2,4-difluoroanilino substituent and translates to an approximately 100- to 400-fold increase in octanol-water partition coefficient. In medicinal chemistry optimization, a LogP in the 1–4 range is considered optimal for balancing passive membrane permeability with aqueous solubility; the unsubstituted scaffold's LogP of <1.3 places it below the lower bound for efficient passive diffusion, while the target compound at LogP 3.40 sits near the center of the optimal range [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Polar Surface Area Differentiation: Enhanced Hydrogen-Bonding Capacity vs. Parent Scaffold

The target compound has a calculated polar surface area (PSA) of 41.13 Ų, compared to 29.1 Ų for the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold (CAS 1196-38-9) [1]. The 12.0 Ų increase is attributable to the additional nitrogen atom in the anilino linker and the two fluorine atoms on the phenyl ring. A PSA below 60–70 Ų is generally considered favorable for oral bioavailability, while a PSA below 90 Ų is correlated with blood-brain barrier penetration potential; both scaffolds fall within these thresholds, but the target compound's higher PSA provides additional hydrogen-bonding capacity that may enhance target-binding specificity without sacrificing membrane permeability [2].

Medicinal Chemistry ADME Prediction Blood-Brain Barrier Permeability

C-6 Substitution Position Advantage: Class-Level SAR Evidence from PARP Inhibitor Optimization

Published SAR data on the 3,4-dihydroisoquinolin-1(2H)-one scaffold demonstrate that C-6 aryl substitutions directly control potency and selectivity for PARP family enzymes. The unsubstituted scaffold (dq, 1) exhibits weak PARP10 inhibitory activity (IC₅₀ ≈ 70 μM = 70,300 nM) [1]. Introduction of a pyridin-4-yl group at C-6 (compound 16) improved PARP10 potency to IC₅₀ = 1.4 μM, a ~50-fold enhancement. Further fluorination on the pyridinyl ring (compound 20) increased selectivity for PARP10 over PARP11 to 24-fold, while trifluoromethyl substitution (compound 22) achieved 29-fold selectivity with PARP10 IC₅₀ = 1.8 μM and no inhibition of PARP1–4 or PARP5b up to 100 μM [2]. In contrast, C-7 substituted dq analogs targeting an engineered PARP10 mutant (LG-PARP10) showed that only bromo substitution at C-7 achieved IC₅₀ = 8.6 μM, while the unsubstituted C-7 analog (compound 1, -H) displayed IC₅₀ = 130 μM against LG-PARP10 and ~30 μM against WT-PARP10cat [3]. These data establish that C-6 is the critical vector for achieving potent, selective PARP inhibition within this scaffold class, directly supporting the procurement rationale for a C-6-functionalized derivative such as CAS 918330-52-6.

PARP Inhibition Structure-Activity Relationship Selectivity Profiling

Fluorination-Mediated Metabolic Stability Advantage: Dual-Fluorine Pattern vs. Non-Fluorinated and Mono-Fluorinated Anilino Analogs

The 2,4-difluoro substitution pattern on the anilino ring of CAS 918330-52-6 is predicted to confer metabolic stability advantages over non-fluorinated and mono-fluorinated analogs. Fluorine substitution at metabolically labile positions on aromatic rings is a well-established strategy to block cytochrome P450 (CYP)-mediated oxidative metabolism: the strong C–F bond (bond dissociation energy ~116 kcal/mol vs. ~99 kcal/mol for C–H) resists hydroxylation at the substituted positions, while the electron-withdrawing effect of fluorine deactivates the aromatic ring toward electrophilic oxidation at adjacent positions [1][2]. The 2,4-difluoro pattern specifically blocks two potential sites of aromatic hydroxylation (the 2- and 4-positions of the aniline ring) simultaneously, whereas a mono-fluorinated (e.g., 4-fluoro only) or non-fluorinated anilino analog would leave one or both positions susceptible to Phase I metabolism. In a study of fluorinated 3,4-dihydroisoquinolines, fluorination was associated with modulated biological activity profiles attributed to altered electronic and metabolic properties [3].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Molecular Weight and Heavy Atom Count Differentiation: Drug-Likeness Comparison with the Parent Scaffold

The target compound has a molecular weight of 274.26 g/mol with 20 heavy atoms (C₁₅H₁₂F₂N₂O), compared to 147.17 g/mol (9 heavy atoms: C₉H₉NO) for the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold . The parent scaffold falls within fragment-like space (MW < 250, heavy atom count < 18), making it suitable for fragment-based screening but providing limited potential for target-binding affinity. The target compound, at MW 274, represents a 'lead-like' molecule with enhanced structural complexity (20 heavy atoms) that offers additional binding interactions (π-stacking via the extended anilino ring, dipole interactions via C–F bonds) while remaining well below the MW 500 threshold of Lipinski's Rule of Five [1]. This positions CAS 918330-52-6 as an appropriate starting point for hit-to-lead campaigns, bridging the gap between fragment-sized and drug-sized molecules.

Drug-Likeness Lead Optimization Fragment-Based Drug Discovery

Optimal Research and Procurement Application Scenarios for 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one (CAS 918330-52-6)


PARP Family Inhibitor Screening and Selectivity Profiling Campaigns

Based on published SAR demonstrating that the 3,4-dihydroisoquinolin-1(2H)-one scaffold with C-6 aryl substitution yields potent and selective PARP10 inhibitors (IC₅₀ as low as 1.4–1.8 μM with up to 29-fold selectivity over PARP11), CAS 918330-52-6 is a logical screening candidate for PARP family selectivity profiling panels [1]. The 2,4-difluoroanilino group at C-6 extends into a hydrophobic subpocket within the PARP10 nicotinamide-binding site that is critical for achieving selectivity over H–Y–E PARP family members (PARPs 1–4, 5b), where a glutamate residue (e.g., E988 in PARP1) sterically clashes with C-6 substituents [2]. This compound should be prioritized over C-7 substituted analogs, which published data show are substantially less potent (IC₅₀ ≥ 8.6 μM even for the best C-7 substituent) [3].

Protein Methyltransferase (PRMT5) Inhibitor Lead Optimization

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been validated as a PRMT5 inhibitory chemotype via scaffold hopping, with optimized derivatives (e.g., D3) demonstrating potent antiproliferative activity against Z-138 mantle cell lymphoma cells, favorable pharmacokinetic profiles, low hERG toxicity, and in vivo antitumor efficacy in xenograft models [4]. The 2,4-difluoroanilino substitution in CAS 918330-52-6 provides a distinct vector for exploring PRMT5 binding site interactions compared to the published D3 chemotype; the dual-fluorine pattern may enhance binding through halogen-bond interactions with backbone carbonyls or hydrophobic contacts within the PRMT5 substrate channel. Procurement of this compound enables SAR expansion around the C-6 anilino vector within the validated PRMT5 inhibitor scaffold.

Kinase Inhibitor Discovery Leveraging the Dihydroisoquinolinone Scaffold

Substituted 3,4-dihydroisoquinolin-1(2H)-ones have been identified as inhibitors of multiple kinase targets, including MAP kinase-interacting kinases (MNK1/2), MAPK-activated protein kinase 2 (MK2), and PI3 kinases, as documented in patents and the BindingDB database [5][6]. The capacity of the dq scaffold to mimic peptide turn structures makes it particularly suitable for targeting kinase active sites. CAS 918330-52-6, with its C-6 2,4-difluoroanilino substituent and favorable LogP (3.40) and PSA (41.13 Ų) properties, is well-positioned for broad kinase panel screening. The compound's physicochemical profile (MW 274, LogP 3.40, PSA 41) predicts adequate cell permeability for cellular kinase inhibition assays, while its lead-like size leaves room for further optimization of potency and selectivity.

Chemical Biology Tool Compound Development and Chemoproteomics Probe Design

The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been employed in chemical genetics approaches (bump-hole strategy) to develop selective inhibitors of engineered PARP variants [3]. CAS 918330-52-6, with its 2,4-difluoroanilino moiety at C-6, offers a synthetically tractable handle for further derivatization: the anilino NH can serve as an attachment point for linker conjugation (e.g., for PROTAC or affinity probe design), while the fluorine atoms provide spectroscopic handles (¹⁹F NMR) for monitoring target engagement and metabolic fate. The compound's molecular weight (274 g/mol) is well-suited for tool compound development, where maintaining a low molecular weight is critical for solubility and cell permeability. This makes it a strategically advantageous procurement choice for chemical biology groups seeking a versatile, functionalizable scaffold for probe development.

Quote Request

Request a Quote for 6-(2,4-Difluoroanilino)-3,4-dihydroisoquinolin-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.